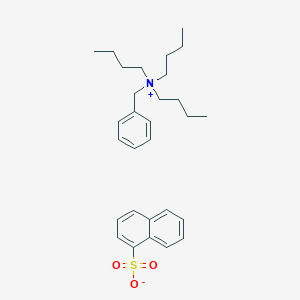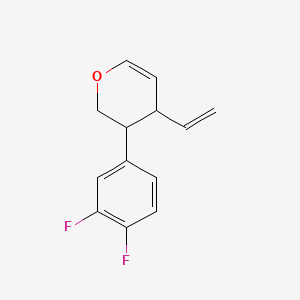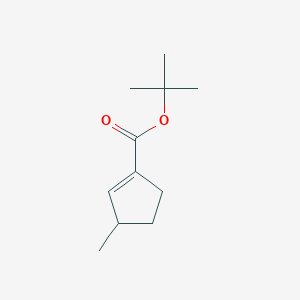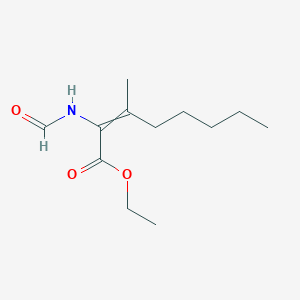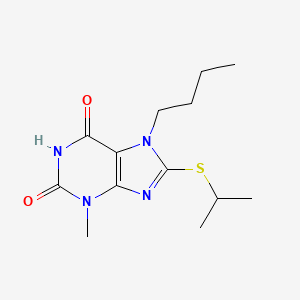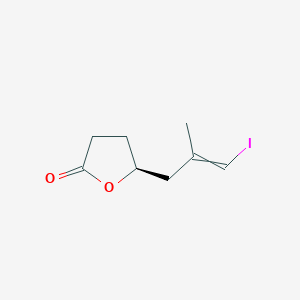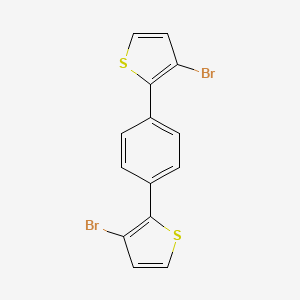
2,2'-(1,4-Phenylene)bis(3-bromothiophene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,4-Phenylene)bis(3-bromothiophene) is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of two bromothiophene groups attached to a phenylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(3-bromothiophene) typically involves the coupling of 3-bromothiophene with a phenylene derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the thiophene and phenylene units. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as toluene or tetrahydrofuran, under an inert atmosphere .
Industrial Production Methods
Industrial production of 2,2’-(1,4-Phenylene)bis(3-bromothiophene) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
化学反应分析
Types of Reactions
2,2’-(1,4-Phenylene)bis(3-bromothiophene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form extended conjugated systems.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.
Bases: Such as potassium carbonate, used to deprotonate reactants and facilitate reactions.
Solvents: Organic solvents like toluene and tetrahydrofuran are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives and extended conjugated polymers, which have applications in organic electronics and materials science .
科学研究应用
2,2’-(1,4-Phenylene)bis(3-bromothiophene) has a wide range of applications in scientific research, including:
Organic Electronics: Used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical species.
Biological Research:
作用机制
The mechanism of action of 2,2’-(1,4-Phenylene)bis(3-bromothiophene) is primarily related to its ability to participate in conjugated systems and facilitate electron transport. The compound’s electronic properties are influenced by the presence of the bromine atoms and the conjugated thiophene rings, which allow for efficient charge transfer and interaction with other molecules. This makes it a valuable component in the design of materials for electronic and optoelectronic applications .
相似化合物的比较
Similar Compounds
2,2’-(2,5-Difluoro-1,4-Phenylene)bis(3-bromothiophene): Similar structure but with fluorine atoms instead of hydrogen on the phenylene ring.
2,2’-(2,3-Difluoro-1,4-Phenylene)bis(2-bromothiophene): Another derivative with different substitution patterns on the phenylene ring.
Uniqueness
2,2’-(1,4-Phenylene)bis(3-bromothiophene) is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of bromine atoms allows for versatile functionalization and coupling reactions, making it a valuable building block in the synthesis of advanced materials .
属性
CAS 编号 |
351444-63-8 |
|---|---|
分子式 |
C14H8Br2S2 |
分子量 |
400.2 g/mol |
IUPAC 名称 |
3-bromo-2-[4-(3-bromothiophen-2-yl)phenyl]thiophene |
InChI |
InChI=1S/C14H8Br2S2/c15-11-5-7-17-13(11)9-1-2-10(4-3-9)14-12(16)6-8-18-14/h1-8H |
InChI 键 |
LSWVJRXWXUBAAE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C=CS2)Br)C3=C(C=CS3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
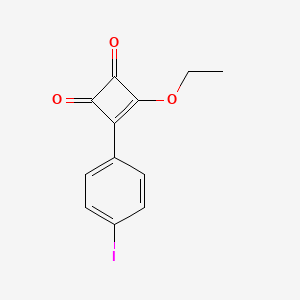
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)

